Cas no 2098131-34-9 (6-(2-Aminoethoxy)quinoline dihydrochloride)

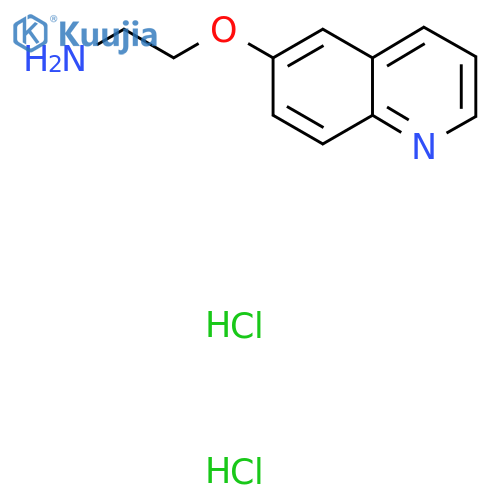

2098131-34-9 structure

商品名:6-(2-Aminoethoxy)quinoline dihydrochloride

CAS番号:2098131-34-9

MF:C11H14Cl2N2O

メガワット:261.147660732269

CID:4776118

6-(2-Aminoethoxy)quinoline dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-(2-aminoethoxy)quinoline dihydrochloride

- 2-quinolin-6-yloxyethanamine;dihydrochloride

- 6-(2-Aminoethoxy)quinoline dihydrochloride

-

- インチ: 1S/C11H12N2O.2ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;;/h1-4,6,8H,5,7,12H2;2*1H

- InChIKey: BIFGVFABLKMMKB-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O(CCN)C1C=CC2C(=CC=CN=2)C=1

計算された属性

- せいみつぶんしりょう: 260.0483185 g/mol

- どういたいしつりょう: 260.0483185 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1

- ぶんしりょう: 261.14

6-(2-Aminoethoxy)quinoline dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2197-0205-5g |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 95%+ | 5g |

$861.0 | 2023-09-06 | |

| Life Chemicals | F2197-0205-10g |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 95%+ | 10g |

$1205.0 | 2023-09-06 | |

| Life Chemicals | F2197-0205-0.25g |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 95%+ | 0.25g |

$258.0 | 2023-09-06 | |

| Life Chemicals | F2197-0205-1g |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 95%+ | 1g |

$287.0 | 2023-09-06 | |

| TRC | A268416-1g |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 1g |

$ 410.00 | 2022-06-08 | ||

| TRC | A268416-100mg |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 100mg |

$ 70.00 | 2022-06-08 | ||

| Life Chemicals | F2197-0205-0.5g |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 95%+ | 0.5g |

$272.0 | 2023-09-06 | |

| Life Chemicals | F2197-0205-2.5g |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 95%+ | 2.5g |

$574.0 | 2023-09-06 | |

| TRC | A268416-500mg |

6-(2-aminoethoxy)quinoline dihydrochloride |

2098131-34-9 | 500mg |

$ 275.00 | 2022-06-08 |

6-(2-Aminoethoxy)quinoline dihydrochloride 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2098131-34-9 (6-(2-Aminoethoxy)quinoline dihydrochloride) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量